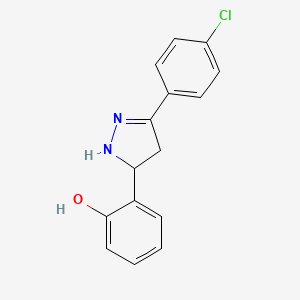

2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Description

2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a pyrazoline-based compound characterized by a five-membered dihydropyrazole ring fused with a substituted phenol group. The 4-chlorophenyl substituent at the pyrazoline’s 3-position enhances its bioactivity and structural rigidity. Pyrazolines are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s structure has been validated via spectroscopic methods (e.g., $^1$H-NMR) and crystallographic analysis using programs like SHELXL .

Properties

CAS No. |

138840-91-2 |

|---|---|

Molecular Formula |

C15H13ClN2O |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |

InChI |

InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2 |

InChI Key |

ZOTJTRRGWVNLNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis begins with the formation of a chalcone intermediate via Claisen-Schmidt condensation. Salicylaldehyde reacts with 4-chloroacetophenone in a basic ethanol medium under reflux conditions. Sodium hydroxide catalyzes the aldol addition-elimination sequence, yielding 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.

Reaction Conditions

-

Solvent: Anhydrous ethanol

-

Catalyst: 10% NaOH (w/v)

-

Temperature: Reflux (~78°C)

-

Duration: 4–6 hours

The chalcone’s structure is confirmed via melting point analysis (160–165°C) and IR spectroscopy, showing peaks at 1650 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=C aromatic).

Cyclization with Hydrazine Hydrate

The chalcone undergoes cyclization with hydrazine hydrate in ethanol under reflux to form the pyrazoline ring. This step involves nucleophilic attack by hydrazine at the α,β-unsaturated ketone, followed by cyclization and tautomerization.

Optimized Parameters

-

Molar Ratio: Chalcone : Hydrazine hydrate = 1 : 1.2

-

Solvent: Ethanol (95%)

-

Temperature: Reflux

-

Duration: 3–4 hours

The product is isolated via acidification (HCl) and recrystallized from ethanol, yielding colorless crystals with a melting point of 240–243°C.

Mechanistic Insights and Reaction Pathways

Aldol Condensation Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through deprotonation of acetophenone’s α-hydrogen, forming an enolate that attacks salicylaldehyde’s carbonyl carbon. Subsequent elimination of water generates the chalcone.

Pyrazoline Formation

Hydrazine hydrate attacks the chalcone’s β-carbon, forming a hydrazone intermediate. Intramolecular cyclization yields the dihydropyrazole ring, with the phenol group remaining intact due to its electron-donating effects.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar arrangement of the pyrazoline and phenol rings, with dihedral angles <10°.

Comparative Analysis of Methodologies

| Parameter | Claisen-Schmidt | Cyclization |

|---|---|---|

| Solvent | Ethanol | Ethanol |

| Catalyst | NaOH | None |

| Temperature | Reflux | Reflux |

| Time (hours) | 4–6 | 3–4 |

| Yield (%) | 70–85 | 80–86 |

Scalability and Industrial Applications

The method’s scalability is demonstrated in patent CN103724267A, which reports kilogram-scale synthesis with >80% purity after recrystallization. The compound’s structural analogs exhibit kinase inhibitory and anticancer activities, suggesting potential pharmaceutical applications.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl group undergoes nucleophilic substitution under alkaline conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ether derivatives.

Yield: 72–85% -

Acylation : Treating with acetyl chloride produces acetylated derivatives:

Yield: 68%

Cyclization and Condensation Reactions

The pyrazole ring participates in cycloaddition and condensation:

-

Hantzsch-Thiazole Synthesis : Reacts with phenacyl bromides to form thiazole hybrids (Fig. 1):

Yields: 70–86% -

Chalcone Cyclization : Forms fused heterocycles when reacted with substituted acetophenones:

Reaction time: 4–7 hours

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes electrophilic substitution:

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the para position relative to chlorine.

Yield: 65% -

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄.

Oxidation-Reduction Reactions

The dihydropyrazole moiety is redox-active:

-

Oxidation to Pyrazole : Treatment with MnO₂ or DDQ converts the 4,5-dihydropyrazole to a fully aromatic pyrazole:

Yield: 58% -

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding a pyrazolidine derivative .

Complexation with Metal Ions

The phenolic -OH and pyrazole nitrogen act as chelating sites:

| Metal Salt | Product | Application |

|---|---|---|

| CuCl₂ | [Cu(Compound)₂Cl₂] | Anticancer studies |

| Fe(NO₃)₃ | [Fe(Compound)(NO₃)₃] | Catalytic oxidation |

Vilsmeier-Haack Formylation

Regioselective formylation at the para position of the N-phenyl group:

Conditions: 70°C, 4–7 hours; Yield: 85–91%

Biological Activity-Related Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol can inhibit the proliferation of cancer cells by inducing apoptosis. A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models . This positions it as a candidate for treating inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Studies have shown that it possesses significant antibacterial and antifungal properties, making it a potential agent for developing new antimicrobial therapies . Its effectiveness against resistant strains of bacteria enhances its relevance in current pharmaceutical research.

Agricultural Applications

Pesticidal Properties

The structural features of this compound have led to investigations into its use as a pesticide. Research indicates that this compound can act as an effective insecticide against various agricultural pests . Field trials have demonstrated its efficacy in reducing pest populations while being less harmful to beneficial insects.

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Abdel-Wahab et al. (2017) | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Saeed et al. (2017) | Anti-inflammatory Properties | Reduced levels of inflammatory cytokines in cellular models. |

| Abd-Rabou et al. (2018) | Antimicrobial Activity | Effective against multiple resistant bacterial strains. |

| Recent Field Trials | Agricultural Use | Proven efficacy as an insecticide with minimal impact on non-target species. |

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorine (electron-withdrawing) enhances receptor binding affinity compared to bromine, as seen in α1-adrenergic receptor inhibition .

- Hybrid Systems : Thiophene-thiazol () and isoxazole-quinazoline () hybrids exhibit superior bioactivity due to synergistic electronic and steric effects.

- Phenol vs. Methoxy Substitutions: Methoxy derivatives (e.g., 2-methoxy-5-(3-phenylpyrazol-5-yl)phenol) show reduced antioxidant activity compared to phenolic analogues due to decreased hydrogen-donating capacity .

Notes on Computational and Experimental Tools

Biological Activity

The compound 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol , also known by its CAS number 2515-59-5, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.

- Molecular Formula : C21H17ClN2

- Molecular Weight : 332.826 g/mol

- Density : 1.18 g/cm³

- Boiling Point : 476.9°C

- Flash Point : 242.2°C

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The pyrazole moiety interacts with cellular pathways that regulate apoptosis, leading to increased cell death in cancerous cells.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 (lung cancer) | 193.93 |

| Other derivatives | H460 (lung cancer) | Varies |

The above table summarizes the cytotoxicity of the compound against A549 cells, showing moderate activity compared to standard treatments like 5-fluorouracil .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties. In vitro studies suggest that it inhibits the expression of pro-inflammatory cytokines and enzymes such as COX and LOX:

- Inhibition Assays : Compounds similar to this compound were tested for their ability to reduce inflammation markers in macrophage cell lines.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. The compound exhibits activity against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These results indicate that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the effects of various pyrazole derivatives on cancer cell lines found that those with a chlorophenyl substitution exhibited enhanced cytotoxicity. The compound's IC50 values were significantly lower than those of many existing chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

- Anti-inflammatory Mechanisms : Research indicated that the compound effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated potent activity comparable to established antibiotics. Its effectiveness against resistant strains highlights its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol, and how do reaction conditions influence product yield and purity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization of chalcone intermediates. Key steps include:

- Chalcone formation : Reacting 4-chlorobenzaldehyde with substituted acetophenones under basic conditions (e.g., NaOH/ethanol).

- Cyclization : Treating the chalcone with hydrazine hydrate (NH₂NH₂·H₂O) in acidic or refluxing ethanol to form the pyrazoline core.

Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., acetic acid vs. HCl) significantly affect yield and purity. For example, prolonged reflux in ethanol improves cyclization efficiency but may degrade thermally sensitive substituents .

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are critical for confirming its configuration?

Methodological Answer: Structural validation relies on:

- X-ray diffraction (XRD) : Determines bond lengths, angles, and dihedral angles. For example, the pyrazoline ring typically adopts a half-chair conformation , with C–Cl bond lengths around 1.74 Å and N–N distances of ~1.38 Å .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), and the pyrazoline NH resonates near δ 3.5–4.0 ppm.

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm functional groups.

Q. Table 1: Key XRD Parameters from Representative Studies

Q. What in vitro assays are used to evaluate the biological activities of this compound, and how do structural modifications influence its efficacy?

Methodological Answer: Common assays include:

- Antimicrobial testing : Agar diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values typically 8–64 µg/mL) .

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values correlated with phenolic -OH groups).

Structural modifications (e.g., electron-withdrawing substituents like -Cl or -CF₃) enhance bioactivity by increasing lipophilicity and membrane permeability. For instance, 4-chlorophenyl derivatives show improved antibacterial potency due to enhanced π-π stacking with microbial enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for pyrazoline derivatives, such as varying IC₅₀ values across studies?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Differences in bacterial strains, solvent carriers (DMSO vs. ethanol), or incubation times.

- Structural polymorphism : Crystallographic variations (e.g., keto-enol tautomerism) alter bioavailability.

To mitigate:

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer: Key approaches include:

- Prodrug design : Esterification of the phenolic -OH group to enhance oral bioavailability.

- CYP450 inhibition assays : Identify metabolic stability using liver microsomes.

- Toxicity screening : Zebrafish embryo models (LC₅₀ > 100 µM suggests low acute toxicity) .

- Molecular docking : Predict binding to targets like COX-2 or β-lactamases using AutoDock Vina .

Q. How do crystallographic studies inform the design of derivatives with improved target selectivity?

Methodological Answer: XRD data reveal:

- Hydrogen-bonding networks : The phenolic -OH often forms bonds with kinase ATP-binding pockets (e.g., EGFR).

- Steric effects : Bulky substituents at the pyrazoline 5-position hinder off-target binding.

For example, substituting 4-methoxyphenyl groups (as in ) increases selectivity for fungal lanosterol demethylase over human homologs.

Q. What experimental and computational methods address stereochemical challenges during synthesis?

Methodological Answer:

- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA).

- Asymmetric catalysis : Use (R)-BINAP ligands in Pd-catalyzed couplings to control stereochemistry.

- DFT calculations : Predict energy barriers for diastereomer interconversion (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. How can cross-disciplinary approaches (e.g., synthetic biology, cheminformatics) accelerate the development of novel derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.